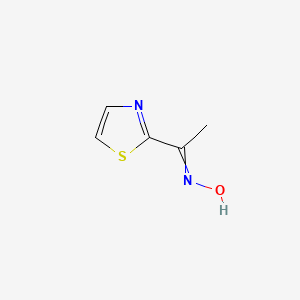
2-Fluoro-3,4-dimethoxy-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,4-dimethoxy-1-methylbenzene is a chemical compound with the CAS Number: 127685-75-0 . It has a molecular weight of 170.18 and its IUPAC name is this compound . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FO2/c1-6-4-5-7 (11-2)9 (12-3)8 (6)10/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and others .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.18 . It is a liquid in its physical form . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
FDMB has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various drugs, including the anticonvulsant drug gabapentin and the antidepressant drug fluvoxamine. FDMB has also been used in the synthesis of a variety of other compounds, including the antibiotic drug cefixime and the anti-inflammatory drug ibuprofen. FDMB has been used in a variety of biochemical studies, including the study of the structure and function of enzymes. It has also been used in the study of the physiological effects of drugs and other compounds.
Mécanisme D'action
Target of Action
As a derivative of benzene, it likely interacts with biological systems through similar mechanisms .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, using organoboron reagents .
Pharmacokinetics
Its molecular weight of 17018 suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The formation of a substituted benzene ring during electrophilic aromatic substitution could potentially alter the properties of biomolecules and affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxy-1-methylbenzene. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
FDMB has several advantages and limitations for lab experiments. One of the advantages of FDMB is that it is relatively easy to synthesize and is available in a variety of forms. FDMB is also relatively stable and can be stored for long periods of time. One of the limitations of FDMB is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, FDMB can be toxic in high concentrations, so it should be handled with care.
Orientations Futures
There are a variety of potential future directions for FDMB research. One potential direction is the development of new methods for the synthesis of FDMB. Another potential direction is the study of the biochemical and physiological effects of FDMB in greater detail. Additionally, FDMB could be used in the development of new drugs and other compounds, as well as in the study of the structure and function of enzymes. Finally, FDMB could be used in the development of new methods for the synthesis of drugs and other compounds.
Méthodes De Synthèse
FDMB can be synthesized through a variety of methods. One of the most common methods of synthesis involves the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst. This reaction produces FDMB in good yield. Other methods of synthesis include the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst and the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst and a catalytic amount of ethylmagnesium bromide.
Safety and Hazards
The safety data sheet for 2-Fluoro-3,4-dimethoxy-1-methylbenzene indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid breathing in mist, gas, or vapors, and contact with skin and eyes should be avoided . Personal protective equipment should be worn when handling this compound .
Propriétés
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQYPHJJHYNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)












